An In-depth Technical Guide to (4-Bromo-6-methylpyridin-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (4-Bromo-6-methylpyridin-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
Molecular Identification and Physicochemical Properties
While a dedicated CAS number for (4-Bromo-6-methylpyridin-3-yl)methanamine has not been identified, its molecular formula is C7H9BrN2, and its monoisotopic mass is 199.9949 Da[1]. For context, several structurally similar compounds are registered with the following identifiers:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (4-Bromopyridin-3-yl)methanamine | C6H7BrN2 | 187.04 | 1060805-63-1[2] |
| (6-Bromo-5-methylpyridin-3-yl)methanamine | C7H9BrN2 | - | 1355231-24-1[3] |
| (6-bromo-4-methylpyridin-3-yl)methanamine | C7H9BrN2 | - | -[1] |
| 4-bromo-6-methylpyridin-3-amine | C6H7BrN2 | - | 1060812-94-3[4] |
The physicochemical properties of (4-Bromo-6-methylpyridin-3-yl)methanamine can be inferred from its structure. The pyridine ring imparts aromaticity and influences the molecule's pharmacokinetic properties. The bromine atom serves as a crucial handle for synthetic modifications, particularly in cross-coupling reactions, while the methanamine group provides a nucleophilic center for further derivatization[5].
Proposed Synthesis and Reactivity
A plausible and efficient synthetic route to (4-bromo-6-methylpyridin-3-yl)methanamine can be designed based on established methodologies for related pyridine derivatives. A common strategy involves the reduction of a nitrile precursor.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of (4-Bromo-6-methylpyridin-3-yl)methanamine via nitrile reduction.
This proposed synthesis begins with 4-bromo-6-methylnicotinonitrile. The reduction of the nitrile group to a primary amine can be achieved using various reducing agents, such as sodium borohydride in ethanol, a method that has been shown to be efficient for similar substrates[6].
The reactivity of (4-bromo-6-methylpyridin-3-yl)methanamine is characterized by two primary functional groups:
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The Bromine Atom: This site is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the creation of diverse molecular libraries[5].
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The Methanamine Group: The primary amine is a versatile nucleophile that can readily undergo acylation, alkylation, and sulfonylation reactions. These transformations are fundamental for building more complex molecular architectures commonly found in biologically active compounds[3].
Applications in Medicinal Chemistry and Drug Discovery
Substituted pyridine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in numerous FDA-approved drugs and their ability to interact with multiple biological targets[3][5]. (4-Bromo-6-methylpyridin-3-yl)methanamine, as a bifunctional building block, is a valuable intermediate in the synthesis of novel therapeutic agents.
Role as a Key Synthetic Intermediate:
The strategic placement of the bromine atom and the methanamine group allows for sequential or orthogonal modifications, making this compound an ideal starting point for the synthesis of complex target molecules. Patent literature frequently highlights the use of similar bromopyridylmethanamine cores in the preparation of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases[5].
Development of Kinase Inhibitors:
Bromo-methylpyridine derivatives are actively being investigated for the development of novel kinase inhibitors for the treatment of diseases such as cancer[3]. For instance, related quinoline structures, which share the brominated heterocyclic motif, are key components of PI3K/mTOR inhibitors[7]. The ability to readily diversify the structure through cross-coupling reactions at the bromine position allows for the fine-tuning of inhibitor potency and selectivity.
Antitrypanosomal and Antibacterial Agents:
Research into related pyridine and pyrimidine structures has demonstrated their potential as antitrypanosomal and antibacterial agents. For example, derivatives of (4-Bromo-6-methylpyridin-3-yl)methanol have shown potent activity against both Gram-negative and Gram-positive bacteria[6]. Furthermore, novel 4-phenyl-6-(pyridin-3-yl)pyrimidines have exhibited significant antitrypanosomal activity[8]. This suggests that the (4-bromo-6-methylpyridin-3-yl)methanamine scaffold could be a valuable starting point for the development of new anti-infective agents.
Experimental Protocols
While a specific protocol for the synthesis of the title compound is not available, the following general procedures for related transformations are provided as a guide for researchers.
Protocol 1: Reduction of a Pyridine Carbonitrile
This protocol is adapted from the synthesis of related aminomethylpyridines.
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Dissolution: Dissolve the starting material, 4-bromo-6-methylnicotinonitrile, in a suitable solvent such as ethanol.
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of Reducing Agent: Slowly add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the cooled solution.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of water.
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This is a general procedure for the derivatization of the bromo-substituted pyridine ring.
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Reaction Setup: In a reaction vessel, combine (4-bromo-6-methylpyridin-3-yl)methanamine, a suitable boronic acid or boronate ester (1.1 equivalents), a palladium catalyst such as PdCl₂(dppf) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
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Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
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Inert Atmosphere: Purge the vessel with an inert gas, such as argon or nitrogen.
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Heating: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
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Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography.
Conclusion
(4-Bromo-6-methylpyridin-3-yl)methanamine represents a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its bifunctional nature, with a reactive bromine atom for cross-coupling and a nucleophilic aminomethyl group for further derivatization, allows for the efficient construction of diverse and complex molecular libraries. While specific data for this exact compound is sparse, the well-established chemistry of its structural analogs strongly supports its potential as a key intermediate in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The synthetic pathways and applications outlined in this guide provide a solid foundation for researchers looking to leverage the potential of this promising chemical scaffold.
References
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PubChemLite. 4-bromo-6-methylpyridin-3-amine (C6H7BrN2). Retrieved from [Link]
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Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
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Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][9]naphthyridin-2(1H)-one. Journal of Medicinal Chemistry.
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